molecular formula C24H25NO4 B2879867 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2219369-68-1

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid

Cat. No. B2879867
M. Wt: 391.467
InChI Key: MTTIIISVZBFGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a spiro[3.5]nonane structure, which is a type of spirocyclic compound . The fluorene component is likely to contribute to the compound’s aromatic properties, while the spiro[3.5]nonane structure could influence its three-dimensional shape and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the fluorene and spiro[3.5]nonane components. The fluorene component is a tricyclic structure with a fused aromatic ring, while the spiro[3.5]nonane component is a type of spirocyclic compound, which is characterized by two rings sharing a single atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the presence of the carbonyl and carboxylic acid groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis of complex molecules. Its removal is efficiently achieved with triethylamine, offering compatibility with various acid- and base-labile protecting groups, thus facilitating complex synthetic routes (Gioeli & Chattopadhyaya, 1982).

Novel Reagents for Amino Acid Preparation

A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for preparing Fmoc-amino acids. This reagent yields Fmoc-amino acids with high purity and without the impurities associated with Lossen rearrangement, demonstrating an advancement over traditional methods (Rao et al., 2016).

Spirocyclic Compounds Synthesis

The synthesis of spirocyclic compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one showcases the utility of specific fluorenyl-derived reagents in creating complex molecular architectures, which are crucial in various chemical synthesis applications (Martin‐Lopez & Bermejo‐Gonzalez, 1994).

Dipeptide Synthons

Research on heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates introduces novel dipeptide synthons, expanding the toolkit for peptide synthesis. These synthons facilitate the preparation of complex peptides and proteins, highlighting the chemical's versatility in bioorganic chemistry (Suter et al., 2000).

properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)21-14-25(13-12-24(21)10-5-11-24)23(28)29-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTIIISVZBFGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid

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